molecular formula C6H9ClN2 B180949 5-Chloro-1-ethyl-2-methyl-1H-imidazole CAS No. 4897-22-7

5-Chloro-1-ethyl-2-methyl-1H-imidazole

Cat. No. B180949
CAS RN: 4897-22-7
M. Wt: 144.6 g/mol
InChI Key: RHQYMLWGPGEEOU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-2-methyl-1H-imidazole (CEMI) is a synthetic compound that falls under the category of heterocyclic organic compounds . It has a unique ring structure that includes at least one carbon and one nitrogen atom .


Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular formula of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is C6H9ClN2 . It has an average mass of 144.602 Da and a monoisotopic mass of 144.045425 Da .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .


Physical And Chemical Properties Analysis

The density of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is 1.2±0.1 g/cm3 . Its boiling point is 227.1±0.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.5±3.0 kJ/mol . The flash point is 96.1±0.0 °C . The index of refraction is 1.543 .

Scientific Research Applications

Anticandidal and Antibacterial Activities

  • Synthesis and Anticandidal and Antibacterial Activities: 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and its derivatives were synthesized and evaluated for their anticandidal and antibacterial properties. The study showed that these compounds exhibited moderate anticandidal activities against Candida albicans but did not demonstrate significant antibacterial activities against a range of Gram-positive and Gram-negative bacteria (Ovonramwen et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Research on benzimidazole derivatives, including 5-Chloro-1-ethyl-2-methyl-1H-imidazole, found their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. The study employed various methods like gravimetric, electrochemical, and SEM analysis to assess the protective capabilities of these compounds (Ammal et al., 2018).

Antitumor Evaluation

  • Synthesis, Antitumor Evaluation, Molecular Modeling: Novel compounds incorporating 5-Chloro-1-ethyl-2-methyl-1H-imidazole were synthesized and assessed for their antitumor properties. Some derivatives showed significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells (Tomorowicz et al., 2020).

Molecular Structure Studies

  • Molecular Structure, Vibrational, Electronic, NMR, and NBO Analysis: The molecular structure of 5-chloro-1-methyl-4-nitro-1H-imidazole (CMNI), a related compound, was investigated using various analytical techniques. The study provided insights into the electronic properties, charge transfer interactions, and nonlinear optical activity of CMNI (Sridevi & Velraj, 2012).

Halogen Bonding Modes

  • Two Different Modes of Halogen Bonding in Imidazole Derivatives: Research on 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole demonstrated two distinct modes of C-Cl...O halogen bonding, contributing to the understanding of specific interactions in crystal structures of imidazole derivatives (Kubicki & Wagner, 2007).

Safety And Hazards

5-Chloro-1-ethyl-2-methyl-1H-imidazole may cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The utility of imidazoles in various methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges . Imidazoles have become an important synthon in the development of new drugs .

properties

IUPAC Name

5-chloro-1-ethyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-9-5(2)8-4-6(9)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQYMLWGPGEEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197645
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-ethyl-2-methyl-1H-imidazole

CAS RN

4897-22-7
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
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Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
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Record name 5-chloro-1-ethyl-2-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OB Ovonramwen, BJ Owolabi, A Falodun - Tanzania Journal of Science, 2021 - ajol.info
… The in vitro antimicrobial studies of 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonyl(4-chloro-3-methyl)phenoxide and 5-chloro1-ethyl-2-methyl-1H-imidazole-4-sulfonyl-2-…
Number of citations: 4 www.ajol.info

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